2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chloro substituent and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,3-dihydro-1H-indene-5-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,3-dihydro-1H-indene-5-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indane moiety can be oxidized to form indanone derivatives.
Reduction Reactions: The benzamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of indanone derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiobenzamide: Similar structure but with a thiobenzamide group.
Uniqueness
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to its specific combination of a chloro substituent and an indane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAQPMRGPNKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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